3-Amino-4-bromobenzoic acid

Catalog No.
S675594
CAS No.
2840-29-1
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-bromobenzoic acid

CAS Number

2840-29-1

Product Name

3-Amino-4-bromobenzoic acid

IUPAC Name

3-amino-4-bromobenzoic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

TZFJADFQEBASQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Br

Peptide Synthesis

    Scientific Field: Biochemistry

    Application Summary: 3-Amino-4-bromobenzoic acid is used in peptide synthesis. Peptides are short chains of amino acids that play crucial roles in biological functions.

    Methods of Application: The specific methods of application can vary, but generally, this compound would be used as a building block in the step-by-step construction of a peptide chain.

    Results or Outcomes: The outcomes of such experiments can vary widely depending on the specific peptides being synthesized and their intended use.

Intermediate for Synthesis

3-Amino-4-bromobenzoic acid is an aromatic compound characterized by the presence of an amino group and a bromine atom on a benzoic acid structure. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of approximately 216.03 g/mol. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its functional groups, which allow for various

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in acetic acid, yielding 3-amino-4-bromobenzoic acid from 4-bromo-3-nitrobenzoic acid.
  • Acylation: The amino group can be acylated to form amides, which are useful in synthesizing various pharmaceuticals.
  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, expanding its utility in organic synthesis .

Research indicates that 3-amino-4-bromobenzoic acid exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary studies have shown potential anticancer effects, although further research is needed to establish efficacy and mechanisms .

The synthesis of 3-amino-4-bromobenzoic acid can be achieved through several methods:

  • Reduction of Nitro Compounds: As mentioned earlier, reducing 4-bromo-3-nitrobenzoic acid using tin(II) chloride in acetic acid at elevated temperatures yields the desired product with a reported yield of approximately 86% .
  • Direct Amination: Bromination followed by amination can also lead to the formation of this compound, although specific conditions must be optimized for efficiency.

3-Amino-4-bromobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to form diverse derivatives.
  • Dyes and Pigments: The compound can be utilized in the production of dyes owing to its aromatic nature.
  • Research: It is often employed in biochemical studies to explore interactions with biological systems .

Interaction studies involving 3-amino-4-bromobenzoic acid focus on its effects on biological systems. Key findings include:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes, which could lead to therapeutic applications.
  • Cellular Uptake: Investigations into how this compound interacts with cell membranes may provide insights into its bioavailability and pharmacokinetics .

Several compounds share structural similarities with 3-amino-4-bromobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino benzoic acidC7H9NO2Lacks bromine; commonly used as a dye.
3-Bromo benzoic acidC7H6BrO2Similar structure but without amino group.
Methyl 3-amino-4-bromobenzoateC8H8BrNO2Ester derivative; used in organic synthesis.

These compounds highlight the unique positioning of 3-amino-4-bromobenzoic acid within a broader class of aromatic compounds, particularly due to its specific functional groups that enhance its reactivity and potential applications .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Amino-4-bromobenzoic acid

Dates

Modify: 2023-08-15

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